molecular formula C14H19IO9 B12101687 2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate CAS No. 7468-48-6

2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate

Cat. No.: B12101687
CAS No.: 7468-48-6
M. Wt: 458.20 g/mol
InChI Key: QSYWOQIXQODCDZ-UHFFFAOYSA-N
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Description

2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate is a complex organic compound with the molecular formula C13H17IO9. It is characterized by the presence of multiple acetyloxy groups and an iodomethyl group attached to a tetrahydro-2H-pyran ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor.

    Introduction of Acetyloxy Groups: The hydroxyl groups on the tetrahydro-2H-pyran ring are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The acetyloxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can be employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution: Depending on the nucleophile, products like azido derivatives or thiol-substituted compounds can be formed.

    Hydrolysis: The major products are the corresponding hydroxyl derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound can be obtained.

Scientific Research Applications

2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate depends on its specific application. In biochemical studies, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Tri(acetyloxy)tetrahydro-2H-pyran-4-yl acetate: Lacks the iodomethyl group, making it less reactive in substitution reactions.

    2,3,5-Tri(acetyloxy)-6-(bromomethyl)tetrahydro-2H-pyran-4-yl acetate: Similar structure but with a bromomethyl group instead of an iodomethyl group, leading to different reactivity.

    2,3,5-Tri(acetyloxy)-6-(chloromethyl)tetrahydro-2H-pyran-4-yl acetate: Contains a chloromethyl group, which is less reactive than the iodomethyl group.

Uniqueness

The presence of the iodomethyl group in 2,3,5-Tri(acetyloxy)-6-(iodomethyl)tetrahydro-2H-pyran-4-yl acetate makes it particularly reactive in nucleophilic substitution reactions, providing a versatile platform for the synthesis of various derivatives.

Properties

CAS No.

7468-48-6

Molecular Formula

C14H19IO9

Molecular Weight

458.20 g/mol

IUPAC Name

[4,5,6-triacetyloxy-2-(iodomethyl)oxan-3-yl] acetate

InChI

InChI=1S/C14H19IO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3

InChI Key

QSYWOQIXQODCDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CI

Origin of Product

United States

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